molecular formula C15H24N4O2S B7898036 4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898036
M. Wt: 324.4 g/mol
InChI Key: CIHOZANBLQATLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H24N4O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Biological Activity

4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261234-23-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H28N4O3S
  • Molecular Weight : 368.49 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a pyrimidine moiety that contains a methylsulfanyl group, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor of specific enzymes and receptors. The following sections detail the findings from recent studies.

Anticancer Activity

Research indicates that compounds related to 4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-piperidine derivatives exhibit promising anticancer properties. For example, studies have shown that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structural similarity suggests that this compound may also possess CDK-inhibitory activity, potentially impacting cancer cell proliferation .

Compound Target IC50 (nM) Reference
AvapritinibPDGFRA<1
Compound 13P. falciparum30 mg/kg (oral)

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated against various bacterial strains. Similar compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA strains. The mechanism often involves inhibition of bacterial protein synthesis or interference with cell wall synthesis .

Bacterial Strain Activity (IC50) Reference
S. aureus44 nM
MRSA11 nM

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Kinases : Like other piperidine derivatives, it may inhibit specific kinases involved in signaling pathways critical for tumor growth and survival.
  • Antimicrobial Action : The presence of the pyrimidine moiety is essential for binding to bacterial targets, disrupting their function.

Case Studies and Research Findings

  • Anticancer Studies : A study exploring the effects of similar piperidine derivatives on cancer cell lines demonstrated potent inhibition of CDK activity, leading to decreased cell viability in vitro .
  • Antimicrobial Efficacy : In vitro tests against various bacterial strains showed that derivatives exhibited lower MIC values compared to standard antibiotics, suggesting enhanced efficacy .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in animal models, indicating potential for oral bioavailability .

Properties

IUPAC Name

tert-butyl 4-[(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)17-12-5-8-16-13(18-12)22-4/h5,8,11H,6-7,9-10H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHOZANBLQATLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.